Brevinin-2GHa
Description
Brevinin-2GHa is a 34-amino acid antimicrobial peptide (AMP) isolated from the skin secretions of the frog Hylarana guentheri (syn. Sylvirana guentheri), a species distributed across Southeast Asia, including southern China, Vietnam, Taiwan, and Hainan . Its sequence, GFSSLFKAGAKYLLKSVGKAGAQQLACKAANNCA, features a conserved C-terminal "ranabox" motif (Cys-Lys-Cys), characteristic of the Brevinin-2 family . It exhibits moderate antimicrobial activity, with a minimum inhibitory concentration (MIC) of 4.4 µM against Escherichia coli; however, its MIC against Staphylococcus aureus remains unreported .
The peptide adopts an amphipathic α-helical conformation in hydrophobic environments, a structural feature critical for membrane disruption and microbial targeting . Its net positive charge (+6 at physiological pH) enhances interactions with negatively charged bacterial membranes .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GFSSLFKAGAKYLLKSVGKAGAQQLACKAANNCA |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Features
Brevinin-2 peptides share a conserved ranabox motif but exhibit significant sequence divergence. A comparative analysis is provided in Table 1 .
Table 1: Structural and Functional Comparison of Brevinin-2GHa with Related Peptides
*Typical Brevinin-2 peptides have ~30 residues ; †Data from truncated analogs of Brevinin-2GHk.
Key Observations :
Length and Charge : Brevinin-2GHa (34 aa) is longer than most family members (e.g., Gaegurin-6: 24 aa, Nigrocin-2: 25 aa) . This extended structure may influence its membrane interaction kinetics.
Antimicrobial Activity : Brevinin-2GHa’s MIC against E. coli (4.4 µM) is higher than Gaegurin-6 (1.2 µM) and Nigrocin-2 (3.8 µM), suggesting lower potency . Activity against Gram-positive bacteria remains understudied.
Optimization Potential: Truncated analogs of Brevinin-2GHk (e.g., GHk-15, a 15-residue derivative) show enhanced activity (MIC: 8.2 µM → 2.1 µM against E. coli), indicating that shortening the sequence may improve efficacy—a strategy applicable to Brevinin-2GHa .
Non-Brevinin-2 Peptides from Hylarana guentheri
Temporin-GH
- Structure : A 14-residue linear peptide (FLPIVAKLLSGLL-NH₂) lacking the ranabox motif .
- Activity : Temporins generally target Gram-positive bacteria, but specific MIC data for Temporin-GH are unavailable. Its shorter length and lack of disulfide bonds contrast sharply with Brevinin-2GHa’s structure .
Guentherin
- Classification: A novel AMP unrelated to Brevinin-2. No structural or MIC data are available, limiting direct comparison .
Broader Brevinin-2 Family Context
- Structural Diversity : Despite low sequence similarity (<30% identity), all Brevinin-2 peptides retain the ranabox, which stabilizes the C-terminal helical domain critical for pore formation .
- Mechanistic Differences : Gaegurin-6 and Nigrocin-2 exhibit rapid bactericidal effects via membrane depolarization, while Brevinin-2GHa’s mechanism is inferred to be similar but requires experimental validation .
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